

HPLC methods for quantification of atropine sulfate hydrate in samples

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Compound of Interest

Compound Name: Atropine sulfate hydrate

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Application Notes: HPLC Quantification of Atroine Sulfate Hydrate

These application notes provide detailed methodologies for the quantification of **Atropine Sulfate Hydrate** in various samples using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Atropine sulfate is a tropane alkaloid and anticholinergic agent used in medicine for various purposes, including treating bradycardia and as an antidote for organophosphate poisoning.[\[1\]](#) Accurate and precise quantification of atropine sulfate in pharmaceutical formulations and biological samples is crucial for ensuring its safety and efficacy. HPLC is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.[\[1\]](#) This document details several validated HPLC methods for the determination of atropine sulfate.

Method 1: Isocratic RP-HPLC for Bulk Drug

This method is suitable for the estimation of atropine sulfate in bulk drug substance.[\[2\]](#) It utilizes a reversed-phase C18 column with an isocratic mobile phase.

Chromatographic Conditions:

Parameter	Condition
Column	C18
Mobile Phase	Methanol : 5 mmol Potassium Dihydrogen Phosphate Buffer (50:50, v/v)
Flow Rate	1.0 mL/min
Detection	UV at 264 nm
Retention Time	4.797 minutes

Quantitative Data:

Parameter	Value
LOD	23.07 ng/mL
LOQ	69.91 ng/mL

Method 2: RP-HPLC for Injectable Formulations

This validated method is designed for the quantification of atropine sulfate in injectable pharmaceutical formulations.[\[1\]](#)

Chromatographic Conditions:

Parameter	Condition
Column	Shimadzu C18 (150mm × 4.6mm, 3µm)
Mobile Phase	Buffer : Methanol (40:60 v/v), pH 5.5
Flow Rate	1.0 mL/min
Detection	UV at 210 nm

Quantitative Data:

Parameter	Value
Linearity Range	20-120 µg/mL
LOD	0.019 µg/mL
LOQ	0.059 µg/mL
Accuracy (Recovery)	99.58% to 99.94%
Precision (RSD)	< 2%

Method 3: Stability-Indicating RP-HPLC Method

This method is capable of separating atropine sulfate from its degradation products and related substances, making it suitable for stability studies.[3][4]

Chromatographic Conditions:

Parameter	Condition
Column	Thermo Hypersil Aquasil C18 (5 µm, 125mm × 4mm i.d.)
Mobile Phase	Gradient elution with 20 mM phosphate buffer (pH 2.5) and acetonitrile. Gradient: 20% acetonitrile (0-3 min), 20-40% acetonitrile (3-5 min), 40% acetonitrile (up to 10 min).
Flow Rate	2.0 mL/min
Detection	UV at 215 nm
Injection Volume	20 µL

Method 4: UHPLC for Rapid Analysis

For high-throughput analysis, an Ultra-High-Performance Liquid Chromatography (UHPLC) method offers significantly reduced analysis time.[5]

Chromatographic Conditions:

Parameter	Condition
Column	Waters Acquity UHPLC BEH C18 (1.7 μ m, 2.1 x 100 mm)
Mobile Phase	Gradient elution with Solvent A (0.1% H_3PO_4) and Solvent B (0.1% H_3PO_4 , 90% ACN, 10% H_2O)
Analysis Time	8 minutes

Quantitative Data:

Parameter	Value
Linearity Range	50-250 μ g/mL
LOD	3.9 μ g/mL
LOQ	13.1 μ g/mL
Correlation Coefficient (r^2)	> 0.999

Experimental Protocols

Protocol 1: Sample Preparation for Bulk Drug (Method 1)

- Accurately weigh and dissolve a suitable amount of atropine sulfate bulk drug in the mobile phase to obtain a known concentration.
- Filter the solution through a 0.45 μ m syringe filter before injection.

Protocol 2: Sample Preparation for Injectable Formulations (Method 2)

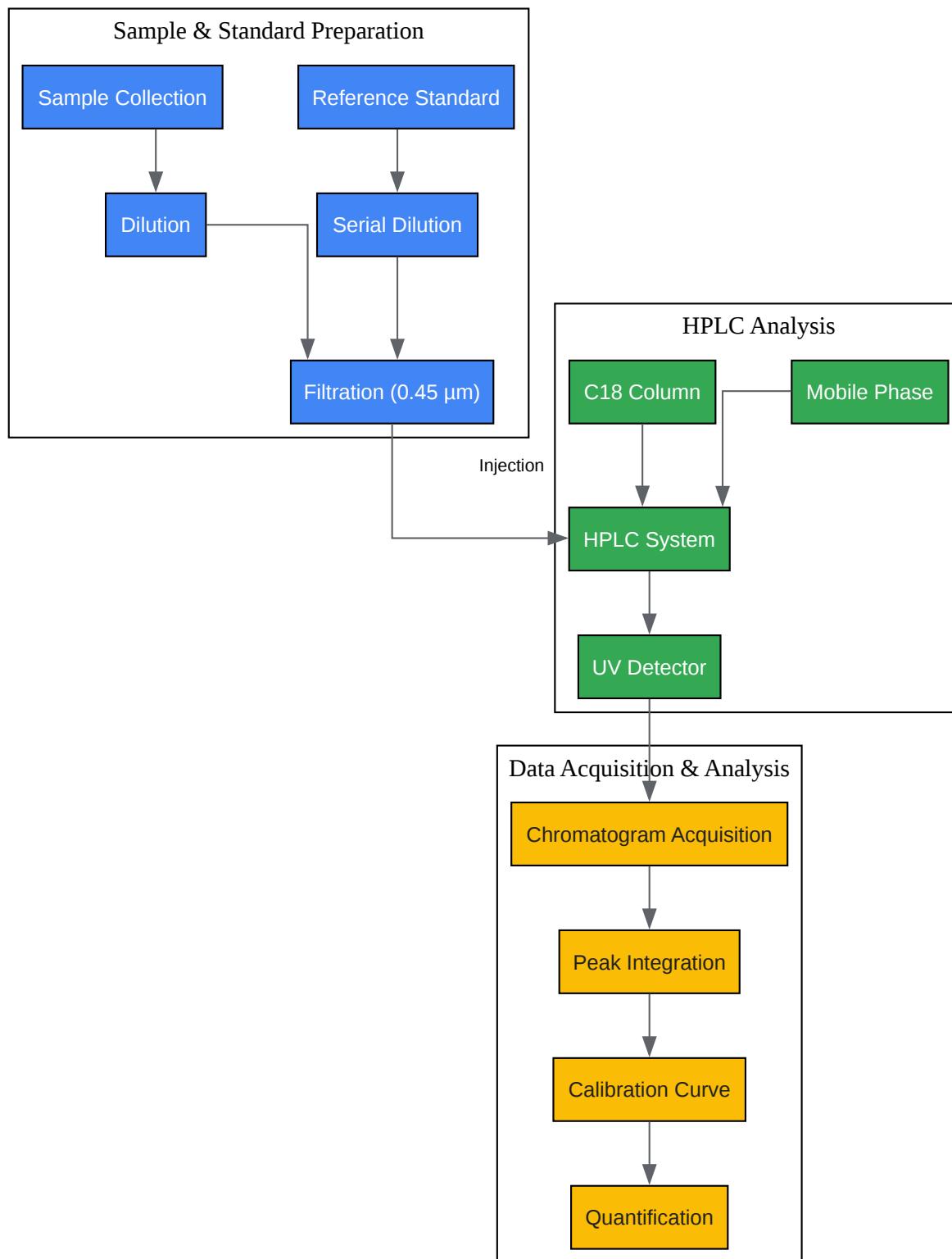
- Withdraw a known volume of the injectable solution.
- Dilute the sample with the mobile phase to fall within the linearity range of the method (20-120 μ g/mL).^[1]

- Filter the diluted sample through a 0.45 μm syringe filter prior to HPLC analysis.

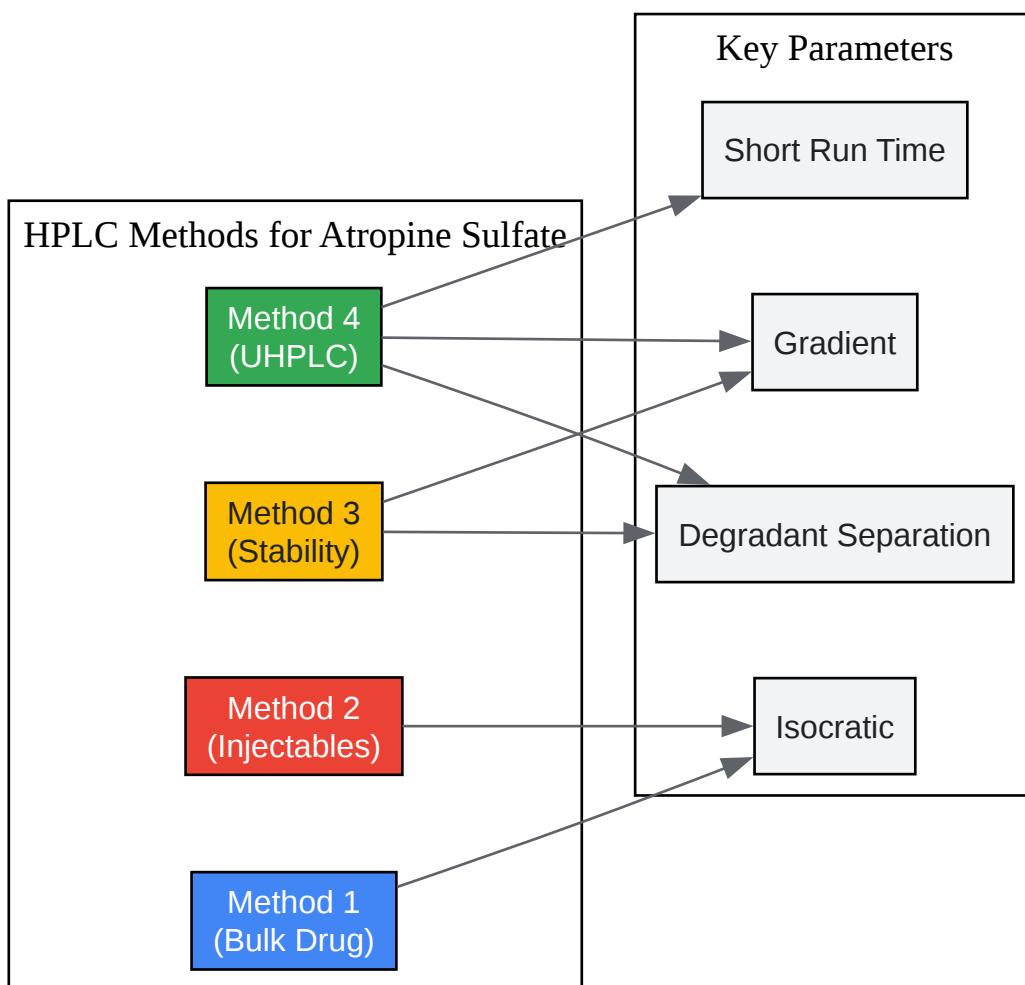
Protocol 3: Standard Solution Preparation (General)

- Prepare a stock solution of atropine sulfate reference standard of a known concentration in the mobile phase.
- Perform serial dilutions of the stock solution to prepare a series of calibration standards.
- Store the standard solutions under appropriate conditions to prevent degradation.

Visualizations

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Caption: General workflow for HPLC analysis of atropine sulfate.



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